Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate
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Overview
Description
Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyano group, an ethyl ester, and an amino group substituted with iodine and nitro groups, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate typically involves multi-step organic reactions. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to produce 2-(2-nitrophenyl)acrylate . This intermediate can then be further reacted with ethyl cyanoacetate and appropriate reagents to introduce the cyano and amino groups, followed by iodination and nitration steps to achieve the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of azido or other substituted derivatives.
Scientific Research Applications
Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism by which Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate exerts its effects depends on its interaction with molecular targets. The cyano and nitro groups can participate in electron-withdrawing interactions, while the iodine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to various biological targets, affecting pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-3-((2-bromo-4-nitrophenyl)amino)acrylate
- Ethyl 2-cyano-3-((2-chloro-4-nitrophenyl)amino)acrylate
- Ethyl 2-cyano-3-((2-fluoro-4-nitrophenyl)amino)acrylate
Uniqueness
Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate is unique due to the presence of the iodine atom, which can form stronger halogen bonds compared to bromine, chlorine, or fluorine. This can enhance its reactivity and binding properties, making it a valuable compound for specific applications in chemical synthesis and research.
Properties
IUPAC Name |
ethyl (Z)-2-cyano-3-(2-iodo-4-nitroanilino)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10IN3O4/c1-2-20-12(17)8(6-14)7-15-11-4-3-9(16(18)19)5-10(11)13/h3-5,7,15H,2H2,1H3/b8-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYCLMQTTOACRN-FPLPWBNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=C(C=C1)[N+](=O)[O-])I)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\NC1=C(C=C(C=C1)[N+](=O)[O-])I)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10IN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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